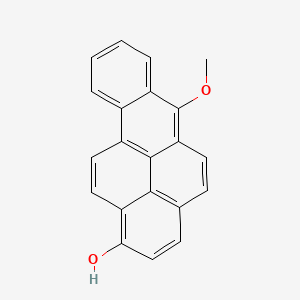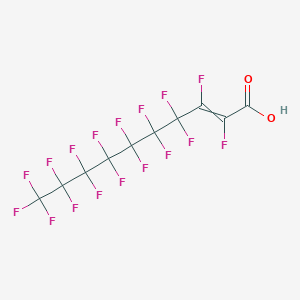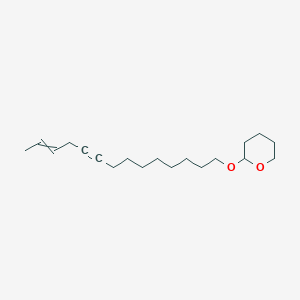
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one is an organophosphorus compound with a unique structure that includes a chloroethoxy group and a dioxaphosphepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of diethylene glycol with hydrogen chloride in the presence of a suitable solvent such as aliphatic chlorinated hydrocarbons, aliphatic ethers, or aromatic hydrocarbons . Another method involves reacting ethylene oxide with ethylene chlorohydrin in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. One approach involves the use of metaboric acid anhydride and thionyl chloride to produce intermediates, which are then hydrolyzed to obtain the final product . This method is advantageous due to its high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid.
Substitution: It can undergo nucleophilic substitution reactions, where the chloroethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and bases like potassium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid yields 2-(2-chloroethoxy)acetic acid .
Scientific Research Applications
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one involves its interaction with molecular targets through its chloroethoxy group. This group can undergo nucleophilic substitution, leading to the formation of new compounds with different properties . The pathways involved in these reactions are primarily dependent on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: This compound is structurally similar and is used in similar applications, such as the synthesis of pharmaceutical intermediates.
Bis(2-chloroethyl) ether: Another related compound, used in the synthesis of various organic compounds.
Uniqueness
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one is unique due to its dioxaphosphepan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Properties
CAS No. |
74858-28-9 |
|---|---|
Molecular Formula |
C6H12ClO4P |
Molecular Weight |
214.58 g/mol |
IUPAC Name |
2-(2-chloroethoxy)-1,4,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C6H12ClO4P/c7-2-5-11-12(8)6-9-3-1-4-10-12/h1-6H2 |
InChI Key |
RRQNIMGIUKZOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCP(=O)(OC1)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


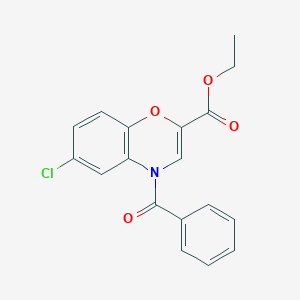
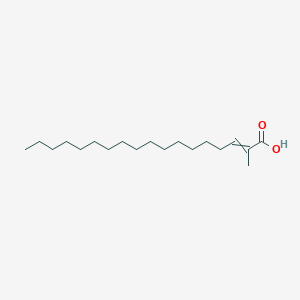
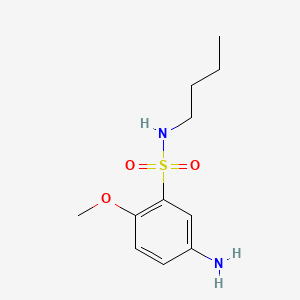

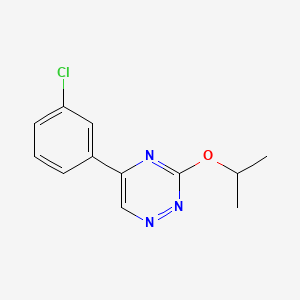
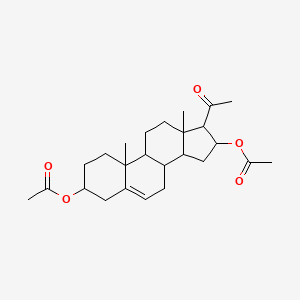
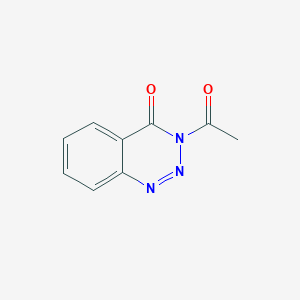

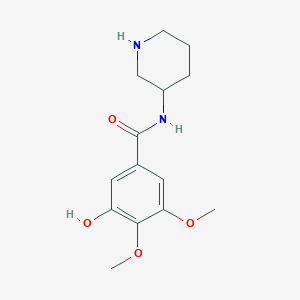
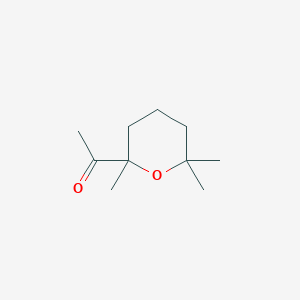
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
